molecular formula C12H14N2O2 B1417849 3-(6,7-Dimethyl-1H-benzo[d]imidazol-2-yl)-propanoic acid CAS No. 915921-19-6

3-(6,7-Dimethyl-1H-benzo[d]imidazol-2-yl)-propanoic acid

Cat. No.: B1417849
CAS No.: 915921-19-6
M. Wt: 218.25 g/mol
InChI Key: OIBSOTVYJCHRGX-UHFFFAOYSA-N
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Description

3-(6,7-Dimethyl-1H-benzo[d]imidazol-2-yl)-propanoic acid is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that have significant importance in medicinal chemistry due to their diverse biological activities. The compound features a benzimidazole ring substituted with two methyl groups at positions 6 and 7, and a propanoic acid group at position 2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6,7-Dimethyl-1H-benzo[d]imidazol-2-yl)-propanoic acid typically involves the following steps:

    Formation of the Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives. For this compound, 4,5-dimethyl-o-phenylenediamine is used to introduce the dimethyl groups at positions 6 and 7.

    Introduction of the Propanoic Acid Group: The propanoic acid group can be introduced via a Friedel-Crafts acylation reaction using propanoic anhydride or propanoic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(6,7-Dimethyl-1H-benzo[d]imidazol-2-yl)-propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can be performed on the benzimidazole ring or the propanoic acid group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

3-(6,7-Dimethyl-1H-benzo[d]imidazol-2-yl)-propanoic acid has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.

    Biological Research: It is used as a probe to study biological pathways and molecular interactions.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(6,7-Dimethyl-1H-benzo[d]imidazol-2-yl)-propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring can bind to active sites of enzymes, inhibiting their activity. The propanoic acid group may enhance the compound’s solubility and facilitate its transport within biological systems. The exact pathways and targets depend on the specific biological context and the compound’s intended use.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound without the dimethyl and propanoic acid substitutions.

    6,7-Dimethyl-1H-benzo[d]imidazole: Lacks the propanoic acid group.

    2-Propanoic acid benzimidazole: Lacks the dimethyl groups.

Uniqueness

3-(6,7-Dimethyl-1H-benzo[d]imidazol-2-yl)-propanoic acid is unique due to the presence of both the dimethyl groups and the propanoic acid group. These substitutions confer specific chemical and biological properties that distinguish it from other benzimidazole derivatives. The dimethyl groups may enhance the compound’s stability and lipophilicity, while the propanoic acid group can improve its solubility and facilitate interactions with biological targets.

Properties

IUPAC Name

3-(4,5-dimethyl-1H-benzimidazol-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-7-3-4-9-12(8(7)2)14-10(13-9)5-6-11(15)16/h3-4H,5-6H2,1-2H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIBSOTVYJCHRGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)NC(=N2)CCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401249360
Record name 6,7-Dimethyl-1H-benzimidazole-2-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401249360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915921-19-6
Record name 6,7-Dimethyl-1H-benzimidazole-2-propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915921-19-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,7-Dimethyl-1H-benzimidazole-2-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401249360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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